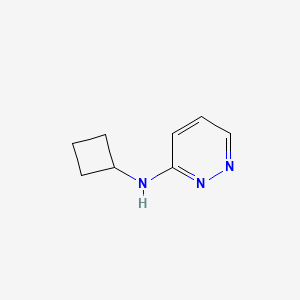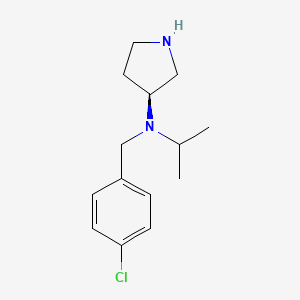
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide is a complex organic compound that features both chloro and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloropyrimidine: Similar in structure but lacks the trifluoromethyl group.
2,4,6-Trichloro-1,3,5-triazine: Contains a triazine ring instead of a pyrimidine ring.
2,4,6-Trichloro-N-(2-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide: Similar but with a different position of the trifluoromethyl group.
Uniqueness
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
87848-00-8 |
|---|---|
Molecular Formula |
C12H5Cl3F3N3O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H5Cl3F3N3O/c13-8-7(9(14)21-11(15)20-8)10(22)19-6-3-1-2-5(4-6)12(16,17)18/h1-4H,(H,19,22) |
InChI Key |
BMNFNYHXOGWRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)




![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)



![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)

![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)


